molecular formula C21H17BrN4O B7754902 9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

Cat. No.: B7754902
M. Wt: 421.3 g/mol
InChI Key: XPCWGLJGWYETHV-UHFFFAOYSA-N
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Description

9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolinones. This compound is characterized by its fused triazole and quinazoline rings, which confer unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves a multi-component reaction. One efficient method involves the condensation of 3-amino-1,2,4-triazole with dimedone and various aromatic aldehydes in the presence of a catalyst such as anthranilic acid . This one-pot reaction is carried out under mild conditions, often in solvents like ethanol or acetic acid, at temperatures around 60°C . The reaction yields high purity products without the need for chromatographic separation.

Industrial Production Methods

Industrial production of this compound can leverage green chemistry principles by using deep eutectic solvents. For instance, a novel natural deep eutectic solvent prepared from glucose, pregabalin, and urea has been used to catalyze the synthesis of quinazolinone derivatives . This method offers several advantages, including mild reaction conditions, high yields, and the possibility of catalyst reusability.

Chemical Reactions Analysis

Types of Reactions

9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and quinazoline moieties.

    Cyclization: The formation of the triazoloquinazoline ring itself is a cyclization reaction.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with modified triazole or quinazoline rings.

    Reduction Products: Reduced derivatives with altered electronic properties.

Scientific Research Applications

9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor antagonist, or modulator of cellular signaling pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[1,5-a]quinazoline
  • 1,2,4-Triazolo[4,3-c]quinazoline
  • 1,2,4-Triazolo[4,3-a]quinazoline

Uniqueness

9-(3-BROMOPHENYL)-2-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other triazoloquinazoline derivatives and can lead to different pharmacological profiles and therapeutic potentials.

Properties

IUPAC Name

9-(3-bromophenyl)-2-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O/c22-15-9-4-8-14(12-15)19-18-16(10-5-11-17(18)27)23-21-24-20(25-26(19)21)13-6-2-1-3-7-13/h1-4,6-9,12,19H,5,10-11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCWGLJGWYETHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC(=CC=C5)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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